Cas no 61706-05-6 (Urea, N'-(3-benzoylphenyl)-N,N-dimethyl-)
61706-05-6 structure
Product Name:Urea, N'-(3-benzoylphenyl)-N,N-dimethyl-
CAS-nummer:61706-05-6
MF:C16H16N2O2
MW:268.310443878174
CID:469261
PubChem ID:21431955
Update Time:2025-04-19
Urea, N'-(3-benzoylphenyl)-N,N-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Urea, N'-(3-benzoylphenyl)-N,N-dimethyl-
- 3-(3-benzoylphenyl)-1,1-dimethylurea
- 61706-05-6
- 3(-m-benzoylphenyl)-1,1-dimethyl urea
- DTXSID70613742
- 3-(m-benzoylphenyl)-1,1-dimethyl urea
- N'-(3-Benzoylphenyl)-N,N-dimethylurea
- SCHEMBL11711734
- DBPLLRRVELXNCT-UHFFFAOYSA-N
-
- Inchi: 1S/C16H16N2O2/c1-18(2)16(20)17-14-10-6-9-13(11-14)15(19)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,20)
- InChI-sleutel: DBPLLRRVELXNCT-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=CC=1)C1=CC=CC(=C1)NC(N(C)C)=O
Berekende eigenschappen
- Exacte massa: 268.12128
- Monoisotopische massa: 268.121177757g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 348
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 49.4Ų
Experimentele eigenschappen
- PSA: 49.41
Urea, N'-(3-benzoylphenyl)-N,N-dimethyl- Gerelateerde literatuur
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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